molecular formula C22H14BrN3O3 B243114 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one

3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one

Cat. No. B243114
M. Wt: 448.3 g/mol
InChI Key: ZYMRYDVRRRCPJF-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one is a synthetic compound that belongs to the quinazolinone family. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, which is involved in cell signaling and proliferation. Additionally, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one are dependent on the specific application. In cancer cells, the compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In viral infections, the compound has been shown to inhibit viral replication, leading to the suppression of viral load. In bacterial infections, the compound has been shown to inhibit bacterial growth, leading to the suppression of bacterial load.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one in lab experiments include its high potency and specificity. The compound has been shown to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of this compound.

Future Directions

There are several future directions for the research and development of 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one. One potential direction is the optimization of the synthesis method to produce the compound with higher yields and purity. Another direction is the development of novel analogs of the compound with improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various diseases.

Synthesis Methods

The synthesis of 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one involves the reaction between 4-bromoaniline and 4-nitrobenzaldehyde in the presence of acetic acid and sulfuric acid. The resulting intermediate is further reacted with anthranilic acid in the presence of phosphorus oxychloride to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to exhibit antiviral activity against herpes simplex virus and antimicrobial activity against various strains of bacteria.

properties

Molecular Formula

C22H14BrN3O3

Molecular Weight

448.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C22H14BrN3O3/c23-16-8-12-17(13-9-16)25-21(24-20-4-2-1-3-19(20)22(25)27)14-7-15-5-10-18(11-6-15)26(28)29/h1-14H/b14-7+

InChI Key

ZYMRYDVRRRCPJF-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

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